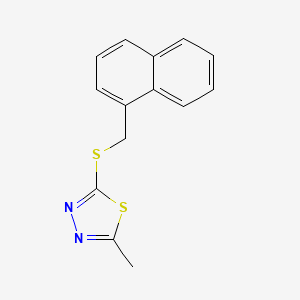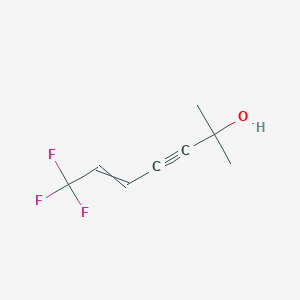
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, an alkyne, and an alcohol functional group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkyne with a suitable alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups allow for diverse chemical modifications. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-amine: Contains an amine group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-thiol: Contains a thiol group instead of an alcohol.
Uniqueness
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is unique due to its combination of a trifluoromethyl group, an alkyne, and an alcohol. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
880256-63-3 |
|---|---|
Molekularformel |
C8H9F3O |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
7,7,7-trifluoro-2-methylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C8H9F3O/c1-7(2,12)5-3-4-6-8(9,10)11/h4,6,12H,1-2H3 |
InChI-Schlüssel |
LMDYZLIKOVADAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC=CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


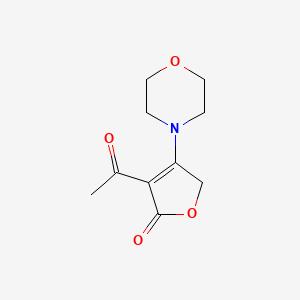
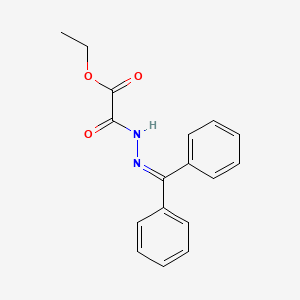

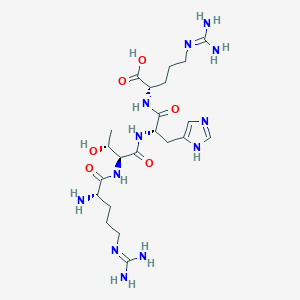
![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

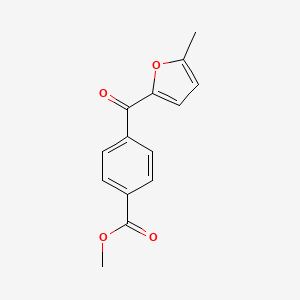
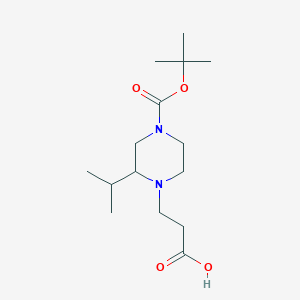
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)

